(5-Methyl-1,2,3-thiadiazol-4-yl)methanol
Description
Significance of Thiadiazole Heterocycles in Contemporary Chemical Research
Thiadiazoles, a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, exist in four isomeric forms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgwikipedia.org These scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. mdpi.com The presence of the sulfur atom and two nitrogen atoms imparts unique physicochemical properties, including the ability to act as hydrogen bond acceptors and enhanced membrane permeability. isres.org
Derivatives of 1,2,3-thiadiazoles have garnered significant attention from synthetic, medicinal, and pharmaceutical researchers owing to their versatile biological properties, which include herbicidal, insecticidal, antiviral, antitumor, antimicrobial, and anticancer activities. tandfonline.comresearchgate.net They are also utilized as plant activators. tandfonline.com The inherent reactivity of the 1,2,3-thiadiazole ring makes it a valuable precursor for the synthesis of other important chemical entities like thioketenes, thiirenes, and alkynes through thermal or photochemical decomposition, which involves the loss of a nitrogen molecule. e-bookshelf.de
The broad spectrum of applications for thiadiazole derivatives is highlighted by their presence in various commercial drugs and agrochemicals. isres.orgmdpi.com This wide-ranging utility continues to drive research into the synthesis and functionalization of novel thiadiazole compounds.
Table 1: Biological Activities of 1,2,3-Thiadiazole Derivatives
| Biological Activity | References |
|---|---|
| Antiviral (including anti-HIV) | mdpi.comtandfonline.comresearchgate.net |
| Anticancer/Antitumor | tandfonline.comresearchgate.net |
| Antimicrobial/Antibacterial | tandfonline.comresearchgate.net |
| Antifungal | mdpi.comresearchgate.net |
| Insecticidal | tandfonline.com |
| Herbicidal | tandfonline.com |
| Plant Activators | mdpi.comtandfonline.com |
| Anti-amoebic | tandfonline.com |
Contextualization of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol as a Key 1,2,3-Thiadiazole Derivative
This compound represents a functionally substituted 1,2,3-thiadiazole. The presence of a hydroxymethyl group at the 4-position and a methyl group at the 5-position provides reactive sites for further chemical transformations. The hydroxymethyl group, in particular, can be oxidized to an aldehyde or a carboxylic acid, or can participate in esterification and etherification reactions, making it a versatile intermediate for the synthesis of more complex molecules.
The synthesis of this compound is often achieved through the reduction of the corresponding carboxylic acid or its ester, such as ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate. mdpi.com This transformation highlights its role as a derivative of a key synthetic intermediate. For instance, Wang et al. utilized sodium borohydride (B1222165) for the reduction of a 5-carboxylate group of a thiadiazole to the corresponding alcohol, which was then oxidized to the aldehyde for use in multi-component reactions. mdpi.com While this specific example does not name this compound, it illustrates a common synthetic route and the utility of such alcohol derivatives.
Historical Development and Current Research Landscape of 1,2,3-Thiadiazole Systems
The first derivatives of 1,2,3-thiadiazole were prepared in the late nineteenth century. e-bookshelf.de Since then, interest in this heterocyclic system has remained constant due to its theoretical and practical importance. e-bookshelf.de A significant breakthrough in the synthesis of 1,2,3-thiadiazoles was the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride. wikipedia.org This method, along with others like the Pechmann and Wolff syntheses, has been fundamental in the construction of the 1,2,3-thiadiazole ring. isres.orgresearchgate.net
Current research continues to explore new and more efficient synthetic methodologies for 1,2,3-thiadiazoles, including one-pot syntheses and the use of novel catalysts. isres.orgtandfonline.com A major focus of contemporary research is the synthesis of hybrid molecules where the 1,2,3-thiadiazole moiety is combined with other heterocyclic systems, such as triazoles, pyrazoles, and oxadiazoles, to create novel compounds with enhanced biological activities. tandfonline.comresearchgate.net For example, the development of 1,3,4-thiadiazole-1,2,3-triazole hybrids has been explored for their potential antiviral activity against COVID-19. biointerfaceresearch.com The structure-activity relationship (SAR) studies of these new derivatives are crucial for the rational design of future therapeutic agents. mdpi.com
Table 2: Key Synthetic Methods for 1,2,3-Thiadiazoles
| Synthetic Method | Description | References |
|---|---|---|
| Hurd-Mori Reaction | Cyclization of acylhydrazones with thionyl chloride. | wikipedia.orgresearchgate.net |
| Wolff Synthesis | Heterocyclization of α-diazo thiocarbonyl compounds. | researchgate.net |
| Pechmann Synthesis | Cyclization of diazoalkanes onto a C=S bond. | researchgate.net |
| Modern Methods | Includes one-pot, multi-component, and catalyzed reactions. | isres.orgtandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methylthiadiazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-3-4(2-7)5-6-8-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPMQFHVTVJEEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of the 5 Methyl 1,2,3 Thiadiazol 4 Yl Methanol Moiety
Reactivity of the 1,2,3-Thiadiazole (B1210528) Ring System
The 1,2,3-thiadiazole ring is a unique heterocyclic system known for its susceptibility to ring-opening reactions under various conditions, often leading to the formation of versatile synthetic intermediates. This reactivity stems from the inherent strain and electronic distribution within the five-membered ring containing three adjacent heteroatoms.
Thermal Decomposition Reactions and Ring Opening
The thermal decomposition of 1,2,3-thiadiazoles is a well-documented process that typically proceeds with the extrusion of molecular nitrogen, a thermodynamically favorable event. e-bookshelf.de This decomposition pathway leads to the formation of a transient thiirene (B1235720) intermediate, which can then rearrange to a more stable thioketene (B13734457).
In the context of 4,5-disubstituted 1,2,3-thiadiazoles, such as (5-Methyl-1,2,3-thiadiazol-4-yl)methanol, thermolysis results in the formation of a substituted thioketene. The general mechanism involves the initial cleavage of the N2-N3 bond, followed by the loss of N₂ to generate a diradical species that subsequently ring-closes to the thiirene. The thiirene then undergoes ring opening to the corresponding thioketene. The stability and subsequent reactions of the resulting thioketene are influenced by the nature of the substituents at the 4 and 5 positions.
| Reactant | Conditions | Primary Intermediates | Final Product(s) |
| 4,5-Disubstituted 1,2,3-Thiadiazole | Heat (Thermolysis) | Thiirene, Diradical species | Substituted Thioketene |
Photochemical Decomposition Processes
Similar to thermal decomposition, photochemical irradiation of 1,2,3-thiadiazoles also leads to the extrusion of nitrogen and the formation of thiirenes and thioketenes. researchgate.netrsc.org Studies on 4,5-disubstituted 1,2,3-thiadiazoles have shown that direct photolysis excites the molecule to a singlet excited state, from which it rapidly loses nitrogen to form the corresponding thiirene. researchgate.net This process can be highly efficient and allows for the generation of these reactive intermediates under mild conditions.
The subsequent fate of the photochemically generated thiirene depends on the substituents and the reaction medium. It can isomerize to the thioketene, be trapped by various reagents, or in some cases, undergo dimerization. For phenyl-substituted 1,2,3-thiadiazoles, ultrafast techniques have shown the rapid formation of both thiirene and thioketene species. rsc.org
| Reactant | Conditions | Key Intermediates | Potential Products |
| 4,5-Disubstituted 1,2,3-Thiadiazole | UV Irradiation (Photolysis) | Thiirene, Thioketene | Substituted Thioketene, Dimerization products |
Ring Cleavage Reactions with Strong Bases and Organolithium Reagents
The 1,2,3-thiadiazole ring is susceptible to cleavage by strong bases and organolithium reagents. Treatment of 4,5-disubstituted 1,2,3-thiadiazoles with strong bases like sodium hydride can induce ring opening. researchgate.net This reactivity is initiated by the deprotonation of a carbon atom on a substituent attached to the ring, followed by a cascade of electronic rearrangements leading to ring fragmentation.
Organolithium reagents, being strong bases and nucleophiles, can also effect the ring cleavage of 1,2,3-thiadiazoles. The reaction of 4-methyl-5-phenyl-1,2,3-thiadiazole with n-butyllithium has been shown to result in nucleophilic attack at the sulfur atom, leading to ring cleavage. researchgate.net This type of reaction generates synthetically useful organosulfur compounds. The hydroxymethyl group in this compound would also react with the organolithium reagent, complicating the reaction outcome unless it is protected.
Metallation Reactions at the Thiadiazole Core for Functionalization
While ring cleavage can be a competing reaction, metallation of the 1,2,3-thiadiazole ring can be achieved under controlled conditions, providing a pathway for further functionalization. The acidity of the C-H protons on the thiadiazole ring is generally low, making direct deprotonation challenging. However, in certain substituted systems, metallation can be directed by appropriate functional groups.
For instance, the lithiation of 5-methyl-1,2,3-thiadiazole (B1211022) has been studied, where deprotonation can occur at the methyl group (lateral lithiation) or potentially at the C4 position, depending on the reaction conditions and the base used. researchgate.net Subsequent quenching with an electrophile allows for the introduction of a new substituent. In the case of this compound, the acidic proton of the hydroxyl group would first be removed by the organolithium reagent.
Susceptibility to Ring Opening in Multilayered Heterocycles
When the 1,2,3-thiadiazole ring is fused to other heterocyclic systems, its inherent reactivity towards ring opening can be exploited for the synthesis of novel, more complex heterocyclic structures. The strain and electronic properties of the fused system can influence the ease and regioselectivity of the ring-opening process.
For example, the thermal or photochemical decomposition of benzo[1,2-d:4,5-d']bis( e-bookshelf.demdpi.comorganic-chemistry.orgthiadiazole) derivatives leads to the formation of reactive intermediates that can be trapped to form new polycyclic aromatic compounds. mdpi.com The ring-opening of the thiadiazole moiety provides a versatile method for the construction of novel fused heterocyclic systems that might be difficult to access through other synthetic routes.
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the 4-position of the this compound moiety offers a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives with modified properties and potential applications.
Standard transformations of primary alcohols, such as oxidation, etherification, and esterification, can be applied to this compound. For instance, the oxidation of the hydroxymethyl group to an aldehyde provides a key intermediate for further carbon-carbon bond-forming reactions. One notable application is the synthesis of 4-vinyl-1,2,3-thiadiazoles, which can be achieved through a Knoevenagel condensation of the corresponding 4-formyl-1,2,3-thiadiazole with an active methylene (B1212753) compound.
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 4-position of the thiadiazole ring. Furthermore, esterification and etherification reactions can be employed to modify the polarity and biological activity of the parent molecule.
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | Pyridinium (B92312) chlorochromate (PCC) | Oxidation | 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde |
| This compound | Acyl chloride, Pyridine (B92270) | Esterification | (5-Methyl-1,2,3-thiadiazol-4-yl)methyl ester |
| This compound | Sodium hydride, Alkyl halide | Etherification (Williamson) | 4-(Alkoxymethyl)-5-methyl-1,2,3-thiadiazole |
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol functionality in this compound can be readily oxidized to form the corresponding aldehyde, 5-methyl-1,2,3-thiadiazole-4-carbaldehyde, and further to the carboxylic acid, 5-methyl-1,2,3-thiadiazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.
For the selective oxidation to the aldehyde, mild oxidizing agents are typically employed to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are effective for this transformation. mdpi.com In a typical procedure, the alcohol is treated with PCC in a suitable solvent like dichloromethane (B109758) at room temperature.
Further oxidation of the aldehyde or direct oxidation of the alcohol to the carboxylic acid can be achieved using stronger oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or nitric acid (HNO3). The resulting 5-methyl-1,2,3-thiadiazole-4-carboxylic acid is a key intermediate for the synthesis of various derivatives. chemicalbook.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent | Product |
| This compound | Pyridinium chlorochromate (PCC) | 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde |
| This compound | Potassium permanganate (KMnO4) | 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid |
| 5-Methyl-1,2,3-thiadiazole-4-carbaldehyde | Chromic acid (H2CrO4) | 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid |
Derivatization via Esterification, Etherification, or Amidation
The hydroxyl group of this compound is a prime site for derivatization through esterification, etherification, and amidation reactions, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.
Esterification: Esters of this compound can be synthesized by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, for a more reactive approach, the alcohol can be treated with an acyl chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. A variety of organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized and characterized. nih.gov
Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.
Amidation: While direct amidation of the alcohol is not feasible, this compound can be converted into amides in a two-step process. First, the alcohol is oxidized to the corresponding carboxylic acid, 5-methyl-1,2,3-thiadiazole-4-carboxylic acid. This carboxylic acid can then be coupled with an amine using a variety of amide bond-forming reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the desired amide. The synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide has been reported. google.com
Table 2: Derivatization Reactions of the Hydroxymethyl Group
| Reaction Type | Reactants | Product Class |
| Esterification | This compound + Carboxylic Acid/Acyl Chloride | Ester |
| Etherification | This compound + Alkyl Halide (via alkoxide) | Ether |
| Amidation | 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid + Amine | Amide |
Nucleophilic Substitution Reactions and Formation of Organometallic Intermediates
The hydroxyl group of this compound can be transformed into a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles at this position.
To facilitate nucleophilic substitution, the hydroxyl group is typically converted into a sulfonate ester (e.g., tosylate or mesylate) or a halide. Treatment with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base yields the corresponding tosylate or mesylate. Alternatively, reaction with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding chloride or bromide. Once the leaving group is in place, a wide array of nucleophiles, such as cyanides, azides, thiols, and amines, can displace it to form new carbon-heteroatom or carbon-carbon bonds.
The formation of organometallic intermediates from the corresponding halide derivative of this compound opens up further synthetic possibilities. For instance, the halide can react with magnesium metal to form a Grignard reagent. This organometallic species can then participate in reactions with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to create more complex molecular architectures.
Carbonylation and Alkoxycarbonylation Reactions on Thiadiazole Scaffolds
Carbonylation and alkoxycarbonylation reactions offer a powerful method for introducing carbonyl and ester functionalities directly onto the thiadiazole scaffold. These reactions typically involve the use of carbon monoxide and a transition metal catalyst, most commonly palladium.
For these reactions to proceed on the thiadiazole ring, a suitable leaving group, such as a halide or a triflate, is generally required at the position of carbonylation. While direct carbonylation of this compound is not a direct transformation, the corresponding halide or triflate derivative could potentially undergo such reactions.
In a typical palladium-catalyzed carbonylation, the aryl or heteroaryl halide is reacted with carbon monoxide in the presence of a palladium catalyst, a ligand (e.g., a phosphine), and a base. If the reaction is carried out in the presence of an alcohol, an alkoxycarbonylation occurs, leading to the formation of an ester. These methods provide a direct route to carboxylic acids and their derivatives on the thiadiazole ring system, which are valuable intermediates for further synthetic manipulations.
Derivatives and Analogs of 5 Methyl 1,2,3 Thiadiazol 4 Yl Methanol
Functionalization of the 1,2,3-Thiadiazole (B1210528) Ring
The elaboration of pre-formed 1,2,3-thiadiazole rings is a key strategy for creating a library of structurally diverse compounds. e-bookshelf.de This approach involves modifying substituents at the C4 and C5 positions of the thiadiazole core.
Synthesis of Carboxylic Acid and Carbonyl Derivatives
The hydroxymethyl group of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol is readily interconvertible with carbonyl and carboxylic acid functionalities. The corresponding ester, ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate, can be reduced to the alcohol. Conversely, the alcohol can be oxidized to furnish the aldehyde derivative. mdpi.com For instance, the reduction of a 5-carboxylate substituted thiadiazole (46) with sodium borohydride (B1222165) yields the corresponding alcohol (47). mdpi.com This alcohol can then be oxidized using pyridinium (B92312) chlorochromate (PCC) to achieve the 5-carbaldehyde substituted thiadiazole (48), a key intermediate for further modifications. mdpi.com
| Reaction Step | Starting Material | Reagent | Product | Reference |
|---|---|---|---|---|
| Reduction | 5-Carboxylate thiadiazole | Sodium borohydride (NaBH₄) | 5-Hydroxymethyl-thiadiazole | mdpi.com |
| Oxidation | 5-Hydroxymethyl-thiadiazole | Pyridinium chlorochromate (PCC) | 5-Carbaldehyde thiadiazole | mdpi.com |
Introduction of Amino and Halo Substituents
The introduction of amino and halo groups onto the 1,2,3-thiadiazole ring can significantly alter the molecule's electronic properties and biological activity. While building the ring with these substituents is a common method, direct functionalization of a pre-formed ring is also a viable strategy. e-bookshelf.de For example, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be synthesized from thiosemicarbazide (B42300) and carboxylic acids. nih.govnih.gov Halogenated derivatives can be prepared from amino-substituted precursors. The conversion of an aminothiazole to a halothiazole via a Sandmeyer-type reaction, using reagents like copper halides (CuX) and an alkyl nitrite, is a known transformation that can be applied to this ring system. nih.gov
Elaboration to Hydrazino and Mercapto Derivatives
Hydrazino and mercapto functionalities serve as important handles for further synthetic transformations. The synthesis of hydrazide derivatives is often achieved by reacting a thiadiazole carboxylate with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). mdpi.com This reaction converts the ester group at the C5 position into a carbohydrazide (B1668358), a precursor for many hybrid structures. The introduction of mercapto groups can be accomplished through various synthetic routes, often involving displacement of a suitable leaving group or ring construction strategies using sulfur-containing reagents. uobaghdad.edu.iq
Formation of Alkenyl and Diazomethyl Thiadiazoles
The carbonyl group of 1,2,3-thiadiazole-5-carbaldehyde (B3417176) is a versatile precursor for creating carbon-carbon double bonds and other reactive functional groups. mdpi.com Standard olefination reactions, such as the Wittig reaction, can be employed to convert the aldehyde into various alkenyl-1,2,3-thiadiazoles. Furthermore, the aldehyde can be transformed into a 5-diazomethyl-1,2,3-thiadiazole, a reactive intermediate useful for cycloadditions and other transformations. e-bookshelf.de
Exploration of Thiadiazole-Containing Hybrid Structures
Combining the 1,2,3-thiadiazole scaffold with other pharmacologically relevant moieties is a common strategy in drug design to create hybrid molecules with potentially enhanced or novel activities. mdpi.comnih.gov
Hydrazide-Hydrazone Derivatives
A prominent class of thiadiazole hybrids is the hydrazide-hydrazone derivatives. These are typically synthesized from a 1,2,3-thiadiazole carbohydrazide intermediate. Specifically, 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (B1349471) can be prepared and subsequently condensed with a variety of substituted aldehydes. mdpi.comnih.gov This condensation reaction, usually carried out by refluxing the hydrazide and the aldehyde in ethanol, yields the corresponding N'-arylidenehydrazides, also known as hydrazide-hydrazones. mdpi.com This synthetic route has been used to generate large series of derivatives for biological screening, with reported reaction yields ranging from satisfactory to excellent (57–98%). mdpi.com The successful formation of the hydrazone linkage is confirmed by spectroscopic methods, such as the appearance of characteristic signals for the NH and =CH protons in ¹H NMR spectra. mdpi.com
| Starting Hydrazide | Aldehyde Reactant | Resulting Derivative Class | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide | Various substituted aldehydes | Hydrazide-hydrazones | Ethanol, reflux | 57–98% | mdpi.com |
Thiazolidinone Derivatives
Thiazolidinones are a significant class of heterocyclic compounds known for a wide range of pharmacological activities. The synthesis of thiazolidinone derivatives from this compound typically involves a multi-step process. A common synthetic strategy begins with the oxidation of the primary alcohol, this compound, to its corresponding aldehyde, (5-Methyl-1,2,3-thiadiazol-4-yl)carbaldehyde. This aldehyde then undergoes condensation with a primary amine to form a Schiff base (imine). The subsequent cyclization of the Schiff base with a mercaptoalkanoic acid, such as mercaptoacetic acid, in a suitable solvent yields the target thiazolidin-4-one ring fused to the thiadiazole moiety. buet.ac.bdresearchgate.netchemmethod.com
The reaction of different hydrazones with mercaptoacetic acid, often in the presence of a catalyst like zinc chloride, affords the substituted thiazolidinone derivatives. buet.ac.bd This synthetic approach allows for the introduction of a wide variety of substituents on the thiazolidinone ring, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. The resulting compounds are often evaluated for their potential as antimicrobial agents. buet.ac.bd
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(5-Methyl-1,2,3-thiadiazol-4-yl)-3-phenylthiazolidin-4-one | Features a phenyl substituent on the nitrogen of the thiazolidinone ring, derived from the reaction with aniline. | |
| 3-(4-Chlorophenyl)-2-(5-methyl-1,2,3-thiadiazol-4-yl)thiazolidin-4-one | Incorporates a para-chlorophenyl group, which can enhance lipophilicity and potentially modulate biological activity. |
Tetrazole-Thiadiazole Conjugates
The conjugation of a thiadiazole ring with a tetrazole moiety has been a strategy to develop novel compounds with potential applications in agriculture and medicine. The Ugi four-component condensation reaction (Ugi-4CR) is a powerful tool for the synthesis of these complex molecules in a single step. sbq.org.br This reaction involves an aldehyde, an amine, an isocyanide, and a source of azide (B81097) (often azidotrimethylsilane (B126382) or sodium azide) to construct the tetrazole ring.
In the context of this compound, the synthesis of tetrazole-thiadiazole conjugates would commence with its oxidation to (5-Methyl-1,2,3-thiadiazol-4-yl)carbaldehyde. This aldehyde then serves as the carbonyl component in the Ugi reaction. For example, reacting the aldehyde with a primary amine, an isocyanide, and azidotrimethylsilane in a suitable solvent like methanol (B129727) would yield the desired tetrazole-thiadiazole conjugate. Research has shown that 5-position-substituted 1,2,3-thiadiazoles exhibit good antivirus activity, making these conjugates interesting candidates for further investigation. sbq.org.br The versatility of the Ugi reaction allows for the creation of large libraries of compounds by varying the amine and isocyanide components.
| Compound Name | Structure | Key Features |
|---|---|---|
| N-Cyclohexyl-1-(cyclohexyl)-N-((5-methyl-1,2,3-thiadiazol-4-yl)methyl)-1H-tetrazol-5-amine | Synthesized via the Ugi reaction using cyclohexylamine (B46788) and cyclohexyl isocyanide. | |
| N-Benzyl-1-phenyl-N-((5-methyl-1,2,3-thiadiazol-4-yl)methyl)-1H-tetrazol-5-amine | Features aromatic substituents from benzylamine (B48309) and phenyl isocyanide, which can influence the compound's electronic properties and biological interactions. |
Fused Thiadiazole Systems
The construction of fused heterocyclic systems is a prominent area of research in medicinal chemistry, as it can lead to conformationally restricted molecules with enhanced biological activity and selectivity. Fused triazolo-thiadiazole systems, in particular, have been investigated for their diverse pharmacological properties. researchgate.netcyberleninka.ru
A plausible synthetic route to a fused triazolo-thiadiazole system from this compound would involve several transformations. First, the methanol would be oxidized to the corresponding carboxylic acid, 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid. This acid could then be converted to its acid hydrazide by reaction with hydrazine hydrate. The acid hydrazide is a key intermediate that can be cyclized with various reagents to form fused heterocyclic rings. For example, reaction of the acid hydrazide with a substituted isothiocyanate would yield a thiosemicarbazide derivative, which upon cyclization in alkaline conditions, can form a 1,2,4-triazole (B32235) ring fused with the 1,2,3-thiadiazole core. Alternatively, condensation of the key intermediate with various substituted aromatic carboxylic acids in the presence of phosphorus oxychloride can also afford fused triazolo-thiadiazole derivatives. researchgate.net
| Compound Name | Structure | Key Features |
|---|---|---|
| 6-Methyl-3-phenyl- researchgate.netuokerbala.edu.iqchemmethod.comtriazolo[3,4-b] sbq.org.brresearchgate.netuokerbala.edu.iqthiadiazole | A fused triazolo-thiadiazole system where the triazole ring is substituted with a phenyl group. | |
| 3-(4-Bromophenyl)-6-methyl- researchgate.netuokerbala.edu.iqchemmethod.comtriazolo[3,4-b] sbq.org.brresearchgate.netuokerbala.edu.iqthiadiazole | Incorporates a halogenated phenyl ring, a common modification to enhance biological activity. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (5-Methyl-1,2,3-thiadiazol-4-yl)methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, the molecular framework can be mapped out with high precision.
The ¹H-NMR spectrum of this compound provides critical information about the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show three distinct signals corresponding to the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The methyl protons attached to the thiadiazole ring are anticipated to appear as a singlet in the upfield region, typically around δ 2.5-2.8 ppm. The methylene protons of the hydroxymethyl group, being adjacent to both the thiadiazole ring and the oxygen atom, are expected to resonate as a singlet further downfield, generally in the range of δ 4.8-5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature, but would typically be observed in the region of δ 3.0-4.0 ppm.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methyl (CH₃) | ~2.7 | Singlet |
| Methylene (CH₂) | ~4.9 | Singlet |
| Hydroxyl (OH) | Variable (e.g., ~3.5) | Broad Singlet |
Complementing the ¹H-NMR data, the ¹³C-NMR spectrum reveals the carbon skeleton of the molecule. Four distinct signals are expected for this compound, corresponding to the methyl carbon, the methylene carbon, and the two carbons of the thiadiazole ring.
The methyl carbon (CH₃) is expected to appear at the highest field, typically in the range of δ 10-15 ppm. The methylene carbon (CH₂OH) would be found further downfield, influenced by the attached oxygen atom, likely in the δ 55-60 ppm region. The two carbons of the 1,2,3-thiadiazole (B1210528) ring (C4 and C5) are the most deshielded due to their involvement in the heterocyclic aromatic system and their proximity to the heteroatoms. The C5 carbon, bonded to the methyl group, is predicted to resonate around δ 150-155 ppm, while the C4 carbon, bearing the hydroxymethyl substituent, is expected at approximately δ 160-165 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Methyl (CH₃) | ~12 |
| Methylene (CH₂OH) | ~57 |
| Thiadiazole (C5) | ~152 |
| Thiadiazole (C4) | ~162 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to gain insights into the structural components of this compound through its fragmentation pattern. The high-resolution mass spectrum would confirm the elemental composition of the molecule.
The predicted monoisotopic mass of this compound (C₄H₆N₂OS) is approximately 130.02008 Da. In mass spectrometry, the molecule can be observed as various adducts. For instance, the protonated molecule [M+H]⁺ would have an m/z of approximately 131.02736, while the sodium adduct [M+Na]⁺ would be detected at an m/z of about 153.00930. uni.lu The fragmentation pattern would likely involve the loss of small, stable molecules or radicals, such as the hydroxymethyl group or cleavage of the thiadiazole ring, providing further evidence for the proposed structure.
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 131.02736 |
| [M+Na]⁺ | 153.00930 |
| [M-H]⁻ | 129.01280 |
| [M]⁺ | 130.01953 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Studies
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands are expected. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methylene groups are anticipated to appear in the 2850-3000 cm⁻¹ range. Vibrations associated with the thiadiazole ring are also prominent. The C=N stretching vibration is typically observed around 1600-1650 cm⁻¹. The C-S stretching vibrations within the ring are expected at lower wavenumbers, often in the 600-800 cm⁻¹ region. sid.ir The C-O stretching of the primary alcohol would likely be found in the 1000-1100 cm⁻¹ range.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Methyl/Methylene (-CH₃, -CH₂) | C-H Stretch | 2850-3000 |
| Thiadiazole Ring | C=N Stretch | 1600-1650 |
| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000-1100 |
| Thiadiazole Ring | C-S Stretch | 600-800 |
X-ray Diffraction for Molecular and Crystal Structure Determination
Based on studies of similar 1,2,3-thiadiazole derivatives, the thiadiazole ring is expected to be essentially planar. The bond lengths within the ring are indicative of its aromatic character, with values intermediate between single and double bonds. For instance, the S-N bond is typically around 1.68 Å, while the N-N bond is shorter, in the range of 1.30-1.32 Å. The C-S bond length is generally observed to be approximately 1.72-1.74 Å. The C-C bond within the ring is typically around 1.40-1.42 Å.
The internal bond angles of the five-membered ring will deviate from the ideal 108° of a regular pentagon due to the different sizes of the constituent atoms and the nature of the chemical bonds. The angle at the sulfur atom (C-S-N) is usually the most acute, often in the range of 90-95°. The angles at the nitrogen and carbon atoms are typically larger, ranging from 105° to 120°. The bond angles around the sp³-hybridized carbon of the methylene group and the methyl group are expected to be close to the tetrahedral angle of 109.5°. The dihedral angles will define the conformation of the hydroxymethyl group relative to the plane of the thiadiazole ring.
| Parameter | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| S-N | ~1.68 |
| N-N | ~1.31 |
| N-C | ~1.35 |
| C-C | ~1.41 |
| C-S | ~1.73 |
| Bond Angles (°) | |
| C-S-N | ~92 |
| S-N-N | ~112 |
| N-N-C | ~115 |
| N-C-C | ~110 |
| C-C-S | ~111 |
Other Spectroscopic and Analytical Techniques
UV-Vis absorption spectroscopy is a valuable tool for characterizing the electronic transitions within molecules containing chromophores. The 1,2,3-thiadiazole ring system, being a heteroaromatic structure, constitutes a chromophore. The absorption spectra of thiadiazole derivatives are typically characterized by bands corresponding to π → π* and n → π* electronic transitions.
The position and intensity of these absorption bands are sensitive to the nature of substituents on the thiadiazole ring and the polarity of the solvent. For example, studies on various azo dyes containing the 1,3,4-thiadiazole (B1197879) moiety show absorption maxima (λmax) in the visible region, which shift depending on the solvent and the specific substituent groups. researchgate.netbiointerfaceresearch.com In one study, the λmax for a series of dyes in methanol (B129727) ranged from 486 to 502 nm. biointerfaceresearch.com The introduction of different functional groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For this compound, the methyl and hydroxymethyl groups are expected to have a modest influence on the absorption spectrum compared to highly conjugated systems. The spectrum would likely exhibit characteristic π → π* transitions at shorter wavelengths in the UV region.
Table 2: UV-Vis Absorption Data for Related Heterocyclic Compounds
| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Reference |
| 1,3,4-Thiadiazole Azo Dyes | Methanol | 486 - 502 | biointerfaceresearch.com |
| 1,3,4-Thiadiazole Azo Dyes | Chloroform | 502 - 512 | biointerfaceresearch.com |
| 1,3,4-Thiadiazole Azo Dyes | DMF | 626 - 654 | biointerfaceresearch.com |
| Thiazolidinone Derivative | - | 348, 406 | scielo.org.za |
| Metal Complexes of Thiazole Schiff Bases | - | 234 - 401 | orientjchem.org |
Fluorescence spectroscopy provides insights into the excited state properties of molecules. While data specific to this compound is limited, studies on related 1,3,4-thiadiazole derivatives reveal interesting and complex fluorescence phenomena. nih.govejournals.eu A particularly notable observation in some 1,3,4-thiadiazole systems is the effect of dual fluorescence. researchgate.net This phenomenon, where two distinct emission bands appear, has been shown to be dependent on factors such as pH, solvent polarity, and compound concentration. nih.gov
For instance, in certain 2-amino-5-aryl-1,3,4-thiadiazoles, dual fluorescence was observed in low pH media and was attributed to molecular aggregation effects that become more prominent at higher concentrations. nih.gov The structure of the substituent groups on the thiadiazole ring plays a crucial role in these fluorescence effects, influencing the potential for conformational isomerism and intermolecular charge transfer (CT). ejournals.euresearchgate.net These studies suggest that the emission properties of thiadiazole compounds can be finely tuned, making them candidates for applications such as fluorescent probes. researchgate.net The fluorescence potential of thiadiazole-based systems is further highlighted by their investigation as organoboron dyes for use in Organic Light Emitting Diodes (OLEDs). umn.edu
Table 3: Summary of Fluorescence Phenomena in Related 1,3,4-Thiadiazole Derivatives
| Observation | Conditions | Influencing Factors | Proposed Mechanism | Reference |
| Dual/Multiple Fluorescence | Low pH, butan-1-ol, increasing concentration | Substituent structure, pH | Molecular aggregation | nih.gov |
| pH-Induced Dual Fluorescence | Aqueous solution | Changes in pH | Conformational isomerism, chromophore aggregation | ejournals.eu |
| Single vs. Dual Fluorescence | Various organic solvents | Solvent polarity | Conformational changes, charge transfer (CT) | ejournals.eu |
Molar conductance measurements are a fundamental technique used in coordination chemistry to determine the electrolytic nature of metal complexes in solution. This method is particularly useful for characterizing complexes involving ligands derived from thiadiazole systems, such as this compound. By measuring the molar conductivity (ΛM) of a complex dissolved in a suitable solvent (e.g., DMSO, DMF), one can ascertain whether the anions associated with the metal salt are coordinated to the metal center or exist as free counter-ions in the solution.
The magnitude of the molar conductivity value indicates the number of ions present per formula unit of the complex. For example, low ΛM values are characteristic of non-electrolytes, where all anions are bound within the coordination sphere. Conversely, higher values correspond to 1:1, 1:2, or higher-order electrolytes. In a study of a Nickel(II) complex, a molar conductivity of 49 Ω⁻¹ cm² mol⁻¹ in DMSO indicated a 1:1 electrolyte, suggesting that one chloride ion was coordinated to the metal while the other acted as a counter-ion. researchgate.net This technique is essential for the initial structural elucidation of newly synthesized metal complexes with thiadiazole-based ligands. researchgate.net
Table 4: Representative Molar Conductance Values and Interpretation for Metal Complexes
| Complex Type | Solvent | Molar Conductance (ΛM, Ω⁻¹ cm² mol⁻¹) | Electrolyte Nature | Reference |
| [NiCl(dppe)₂]Cl | DMSO | 49 | 1:1 | researchgate.net |
| General Co(II), Ni(II), Cu(II) Complexes | DMF | (Typically < 50) | Non-electrolyte | General Range |
| General Co(II), Ni(II), Cu(II) Complexes | DMF | (Typically 65-90) | 1:1 Electrolyte | General Range |
| General Co(II), Ni(II), Cu(II) Complexes | DMF | (Typically 160-220) | 1:2 Electrolyte | General Range |
Academic Research Applications and Future Directions for 5 Methyl 1,2,3 Thiadiazol 4 Yl Methanol
Role in Heterocyclic Scaffold Development for Chemical Biology Research
The thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govvu.nl The 1,2,3-thiadiazole (B1210528) isomer, in particular, is a key component in the development of new molecular frameworks for chemical biology. Its derivatives have been explored for a wide spectrum of pharmacological activities. researchgate.net
(5-Methyl-1,2,3-thiadiazol-4-yl)methanol acts as a foundational structure for generating libraries of diverse compounds. The thiadiazole ring often functions as a bioisostere of other cyclic structures, like pyrimidine, allowing it to interact with biological targets such as proteins and nucleic acids. nih.govnih.gov This mimicry enables the development of molecules that can modulate biological pathways. The presence of the methyl and hydroxymethyl groups at positions 5 and 4, respectively, provides specific vectors for chemical modification, allowing chemists to systematically alter the molecule's size, polarity, and hydrogen-bonding capabilities to optimize interactions with a biological target.
Researchers utilize this scaffold to synthesize compounds for screening against various diseases. The inherent properties of the thiadiazole ring, such as its aromaticity and ability to participate in hydrogen bonding, make it a valuable component in designing enzyme inhibitors and receptor modulators. isres.orgnih.gov
| Thiadiazole Isomer | Key Structural Feature | Relevance in Chemical Biology |
|---|---|---|
| 1,2,3-Thiadiazole | Adjacent nitrogen atoms (N-N bond) | Used in the synthesis of novel compounds with potential antiviral, antifungal, and antitumor properties. researchgate.net |
| 1,3,4-Thiadiazole (B1197879) | Symmetrical nitrogen placement | Widely studied for anticancer, antimicrobial, and anti-inflammatory activities; acts as a bioisostere of pyrimidine. nih.govnih.govmdpi.com |
| 1,2,4-Thiadiazole | Nitrogen atoms at positions 2 and 4 | Recognized for its role in developing agents for neurodegenerative diseases and other pathologies. isres.org |
Intermediacy in Complex Organic Synthesis and Chemical Transformations
This compound is a valuable intermediate in multi-step organic synthesis. The hydroxyl group is a key functional handle that can be readily transformed into other functionalities. For instance, it can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of subsequent reactions. mdpi.com
Wang et al. demonstrated a synthetic pathway where a 1,2,3-thiadiazole-5-carboxylate was reduced to the corresponding alcohol, a compound structurally similar to this compound. mdpi.com This alcohol was then oxidized using pyridinium (B92312) chlorochromate (PCC) to yield the 5-carbaldehyde derivative. This aldehyde subsequently participated in a multi-component Ugi reaction to create complex tetrazole-containing thiadiazoles. mdpi.com
Furthermore, the alcohol can be converted into halides or other leaving groups, facilitating nucleophilic substitution reactions to introduce new fragments to the core structure. The thiadiazole ring itself is generally stable under various reaction conditions, although it can undergo cleavage under specific circumstances, such as treatment with a strong base, which leads to the liberation of nitrogen gas. researchgate.net This reactivity allows for its use in ring-transformation reactions to generate different heterocyclic systems. The synthesis of furan-containing thiadiazoles via the Hurd-Mori reaction highlights its role in constructing complex, multi-ring structures. researchgate.netresearchgate.net
| Functional Group Transformation | Reagent/Condition | Resulting Product Class | Reference |
|---|---|---|---|
| Oxidation of Hydroxymethyl | Pyridinium chlorochromate (PCC) | Aldehydes | mdpi.com |
| Reduction of Carboxylate | Sodium borohydride (B1222165) | Alcohols | mdpi.com |
| Ring Cleavage | Potassium hydroxide (B78521) with morpholine | Acyclic acid morpholides | researchgate.net |
| Cyclization (Hurd-Mori) | Thionyl chloride | 1,2,3-Thiadiazoles | researchgate.netresearchgate.net |
Exploration in Agrochemical Research and Plant Activation
Derivatives of 1,2,3-thiadiazole have shown significant potential in the field of agrochemicals. nih.gov Research has demonstrated their efficacy as fungicides, antiviral agents, and herbicides. mdpi.comnih.gov The specific substitution pattern on the thiadiazole ring is crucial for determining the type and potency of its biological activity.
Studies have shown that 5-substituted-1,2,3-thiadiazoles exhibit promising fungicidal and antiviral activities. nih.govresearchgate.net For example, certain derivatives have displayed a broad spectrum of activity against various plant pathogenic fungi. nih.gov Organotin carboxylates derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown high efficacy against P. piricola and Gibberella zeae. mdpi.com
In addition to direct pesticidal action, some thiadiazole derivatives are investigated for their role in plant activation, which involves inducing the plant's natural defense mechanisms (systemic acquired resistance) against pathogens. While specific research on this compound as a plant activator is not extensively detailed, the broader class of 1,2,3-thiadiazoles is recognized for this potential. nih.gov The compound 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (cyclohexylmethyl) amide has been patented for its herbicidal and growth-regulating properties. google.com
Prospects for Further Structural Modification and Derivatization Studies
The structure of this compound offers multiple sites for chemical modification, making it an excellent candidate for derivatization studies aimed at discovering new compounds with enhanced or novel properties.
Key avenues for modification include:
Esterification and Etherification: The primary alcohol group is readily converted into a wide range of esters and ethers. This allows for the systematic modification of lipophilicity and steric bulk, which are critical parameters for biological activity.
Conversion to Amines: The hydroxyl group can be converted into an amino group, opening up the possibility of synthesizing a vast array of amides, sulfonamides, and other nitrogen-containing derivatives.
Modification of the Methyl Group: While more challenging, the methyl group at the 5-position could potentially be functionalized, for example, through halogenation, to introduce further diversity.
Synthesis of Fused Systems: The thiadiazole ring can be used as a foundation for constructing fused heterocyclic systems, potentially leading to compounds with entirely new pharmacological profiles.
The synthesis of hydrazide-hydrazones from the closely related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide demonstrates the potential for creating complex derivatives with significant antimicrobial activity. mdpi.com Such derivatization is a key strategy for developing new therapeutic and agrochemical agents. clockss.org
Emerging Methodologies and Sustainable Synthesis Approaches in Thiadiazole Chemistry
The classical synthesis of 1,2,3-thiadiazoles often relies on the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. isres.orgresearchgate.net While effective, this method can have limitations. Modern organic synthesis is increasingly focused on developing more efficient, sustainable, and environmentally benign methodologies.
Emerging approaches in thiadiazole chemistry include:
Catalytic Methods: An improved, metal-free Hurd-Mori approach has been developed using tetrabutylammonium (B224687) iodide (TBAI) as a catalyst for the reaction between N-tosylhydrazones and elemental sulfur. isres.orgmdpi.com This method offers a more practical and facile route to substituted 1,2,3-thiadiazoles. mdpi.com
One-Pot Reactions: Multi-component reactions, such as the Ugi reaction, allow for the rapid assembly of complex thiadiazole derivatives from simple starting materials in a single step. mdpi.comnih.gov This approach improves efficiency and reduces waste.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including thiadiazoles.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction conditions, representing a sustainable approach for the production of thiadiazole-based compounds.
These modern synthetic strategies are crucial for the efficient and environmentally responsible production of this compound and its derivatives, facilitating further research into their diverse applications. clockss.org
Q & A
What are the recommended synthetic routes for (5-methyl-1,2,3-thiadiazol-4-yl)methanol, and how can reaction efficiency be optimized?
Basic
The synthesis typically involves functionalization of the 5-methyl-1,2,3-thiadiazole core. A common approach is the reduction of a carbonyl precursor, such as 1-(5-methyl-1,2,3-thiadiazol-4-yl)ethanone (CAS 40757-61-7), using reducing agents like sodium borohydride (NaBH₄) in methanol . Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to avoid over-reduction. Post-synthesis purification via recrystallization (methanol/water mixtures) improves yield and purity .
Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
Basic
Key techniques include:
- NMR Spectroscopy : For structural confirmation (e.g., δ 4.6 ppm for the -CH₂OH group in ¹H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z 142.02 for C₄H₆N₂OS) .
- X-ray Crystallography : SHELX programs refine crystal structures, resolving ambiguities in stereochemistry .
Advanced : Discrepancies between calculated and observed spectra (e.g., unexpected splitting in NMR) may arise from solvent effects or tautomerism. Redundant validation using complementary methods (e.g., IR for hydroxyl groups) and computational modeling (DFT) can resolve conflicts .
How does the reactivity of this compound vary under acidic vs. basic conditions?
Advanced
The hydroxyl group undergoes nucleophilic substitution in acidic conditions (e.g., esterification with acyl chlorides), while basic conditions (e.g., NaOH) may deprotonate the -OH, enabling alkylation or oxidation to aldehydes . The thiadiazole ring’s electron-deficient nature directs electrophilic attacks to the 4-position, but steric hindrance from the methyl group limits reactivity . Controlled experiments with pH-specific catalysts (e.g., H₂SO₄ vs. K₂CO₃) are recommended to isolate desired products .
What role does this compound play in drug discovery, particularly in enzyme inhibition?
Advanced
The compound serves as a scaffold for designing Hsp90 inhibitors by functionalizing the hydroxyl group with aryl/alkyl substituents, enhancing binding affinity to the ATP-binding pocket . In antifungal agents, its thiadiazole core mimics natural cofactors, disrupting fungal ergosterol biosynthesis . Structure-activity relationship (SAR) studies suggest that methyl substitution at the 5-position improves metabolic stability .
How can researchers address contradictions in crystallographic data during structural refinement?
Advanced
Discrepancies in electron density maps (e.g., disordered solvent molecules) are resolved using SHELXL’s restraints (e.g., SIMU and DELU commands) . For twinned crystals, the Hooft parameter in SHELXL validates twin laws. Multi-temperature XRD (100–300 K) reduces thermal motion artifacts, while Hirshfeld surface analysis identifies weak interactions (e.g., C-H···O) that influence packing .
What are the challenges in scaling up the synthesis of this compound derivatives for biological testing?
Advanced
Key challenges include:
- Purification : Column chromatography becomes impractical at scale; alternatives like centrifugal partition chromatography (CPC) improve throughput .
- Byproduct Formation : Over-oxidation of the hydroxyl group during alkylation requires inert atmospheres (N₂/Ar) and low-temperature conditions .
- Solvent Selection : Methanol, while effective, poses flammability risks; greener solvents (e.g., cyclopentyl methyl ether) are being explored .
How can computational methods enhance the design of this compound-based inhibitors?
Advanced
Docking simulations (AutoDock Vina) predict binding modes to target proteins (e.g., Hsp90), while molecular dynamics (MD) assess stability under physiological conditions . QSAR models prioritize substituents with favorable pharmacokinetic properties (e.g., LogP <3.5 for blood-brain barrier penetration) . Machine learning (e.g., Random Forest) accelerates lead optimization by correlating structural descriptors with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
